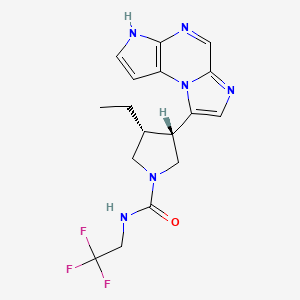
ABT-494 enantiomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ABT-494 enantiomer, also known as upadacitinib, is a selective Janus kinase 1 (JAK1) inhibitor. It is primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis. The compound is characterized by its high selectivity for JAK1 over other JAK family members, which contributes to its efficacy and safety profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ABT-494 enantiomer involves multiple steps, including the formation of a pyrrolopyridine core, the introduction of fluorine atoms, and the creation of a chiral center. The synthetic route typically includes:
- Formation of the pyrrolopyridine core through cyclization reactions.
- Introduction of fluorine atoms via fluorination reactions.
- Creation of the chiral center using chiral catalysts or resolution techniques .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Scaling up the cyclization and fluorination reactions.
- Using high-efficiency chiral catalysts to ensure the desired enantiomer is produced.
- Implementing purification techniques such as crystallization and chromatography to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
ABT-494 enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are studied for their potential therapeutic applications .
Applications De Recherche Scientifique
ABT-494 enantiomer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective inhibition of JAK1.
Biology: Investigated for its effects on cytokine signaling pathways.
Medicine: Primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis and Crohn’s disease.
Industry: Studied for its potential use in developing new therapeutic agents for various inflammatory conditions
Mécanisme D'action
ABT-494 enantiomer exerts its effects by selectively inhibiting JAK1. This inhibition disrupts the JAK-STAT signaling pathway, which is involved in the regulation of immune responses. By blocking JAK1, this compound reduces the production of inflammatory cytokines, leading to decreased inflammation and symptom relief in autoimmune diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tofacitinib: A pan-JAK inhibitor used in the treatment of rheumatoid arthritis.
Baricitinib: A selective JAK1 and JAK2 inhibitor used for similar indications.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis.
Uniqueness
ABT-494 enantiomer is unique due to its high selectivity for JAK1 over other JAK family members. This selectivity translates to a better safety profile and fewer side effects compared to less selective JAK inhibitors. Additionally, its efficacy in reducing inflammatory cytokine signaling makes it a valuable therapeutic agent for autoimmune diseases .
Propriétés
IUPAC Name |
(3R,4S)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQFJHHDOKWSHR-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(C[C@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-Ethyl-1-[4-(trifluoromethyl)phenyl]propyl}-7,7-dimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8057953.png)
![2-[3-Methyl-2-(2-methyl-propenyl)-benzoylamino]-indan-2-carboxylic acid](/img/structure/B8057958.png)
![1-[[3-Methyl-2-(2-methylprop-1-enyl)benzoyl]amino]-2,3-dihydroindene-1-carboxylic acid](/img/structure/B8057959.png)
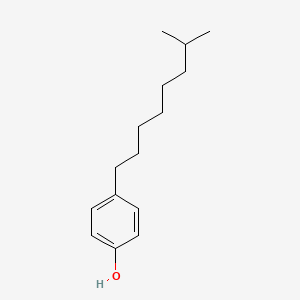
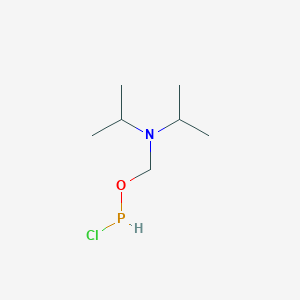
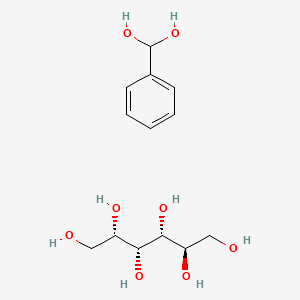
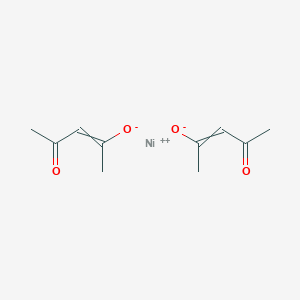
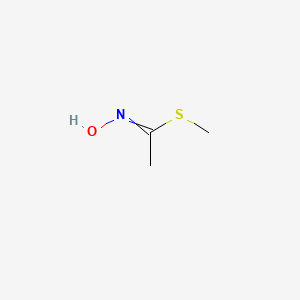
![(.+-.)-tartaric acid; 6-({5-[(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl}oxy)-16-ethyl-4-hydroxy-15-{[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy]methyl}-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde](/img/structure/B8058002.png)
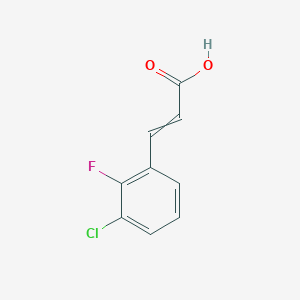
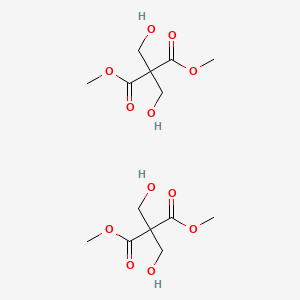
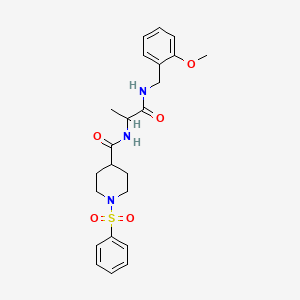
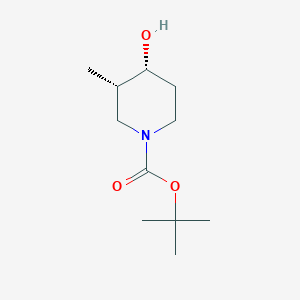
![Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B8058049.png)
